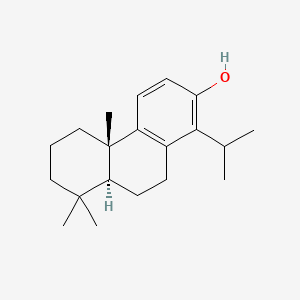totarol is a natural product found in Podocarpus affinis, Podocarpus rumphii, and other organisms with data available.
Totarol
CAS No.: 1822757-02-7
Cat. No.: VC13334097
Molecular Formula: C20H30O
Molecular Weight: 286.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1822757-02-7 |
|---|---|
| Molecular Formula | C20H30O |
| Molecular Weight | 286.5 g/mol |
| IUPAC Name | (4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol |
| Standard InChI | InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1 |
| Standard InChI Key | ZRVDANDJSTYELM-FXAWDEMLSA-N |
| Isomeric SMILES | CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O |
| SMILES | CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O |
| Canonical SMILES | CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Totarol (CHO) is a phenolic diterpene characterized by a fused tetracyclic structure with a hydroxyl group at position C-13 and an isopropyl substituent at C-14 . Its molecular weight is 284.479 g/mol, and it exhibits a melting point of 128–132°C and a boiling point of 346.1°C . The compound’s density is approximately 0.9 g/cm³, and its lipophilic nature contributes to its ability to penetrate bacterial cell membranes .
Table 1: Key Physicochemical Properties of Totarol
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 284.479 g/mol |
| Melting Point | 128–132°C |
| Boiling Point | 346.1°C at 760 mmHg |
| Density | 0.9 ± 0.1 g/cm³ |
| Flash Point | 163.0 ± 15.1°C |
The stereochemistry of totarol plays a critical role in its bioactivity. The (+)-enantiomer, the naturally occurring form, demonstrates potent antibacterial effects, while synthetic derivatives like totarol-19-carboxylic acid (CHO) and its methyl ester (CHO) have been explored for enhanced stability and solubility .
Discovery and Historical Context
Totarol was first observed in 1910 by Sir Thomas Hill Easterfield, who noted a crystalline substance on freshly planed Podocarpus totara timber . By 1915, Easterfield and J.C. McDowell had isolated the compound and proposed its name based on its tertiary alcohol group . Structural elucidation was completed in 1951 by Short and Wang, who identified the diterpenoid backbone through X-ray crystallography . Early studies focused on its role in the tree’s resistance to decay, but subsequent research revealed its broad antimicrobial potential .
Natural Occurrence and Distribution
While Podocarpus totara remains the primary source, totarol has been detected in other gymnosperms, including Podocarpus nagi and Rosmarinus officinalis (rosemary) . Its distribution correlates with species inhabiting regions with high microbial competition, suggesting an evolutionary role in plant defense . Notably, totarol concentrations peak in heartwood after 150 years of growth, making sustainable extraction practices essential .
Biological Activities and Mechanisms of Action
Antimicrobial Activity
Totarol exhibits bactericidal effects against Gram-positive pathogens, including Staphylococcus aureus, Bacillus subtilis, and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 2 μM . Its activity against methicillin-resistant S. aureus (MRSA) is particularly notable, with studies showing a 50-fold reduction in oxacillin MIC when combined with totarol .
Table 2: Antimicrobial Efficacy of Totarol Against Select Pathogens
Efflux Pump Inhibition
Totarol synergizes with antibiotics by inhibiting the NorA multidrug resistance (MDR) pump in S. aureus. At subinhibitory concentrations (15 μM), it reduces ethidium bromide efflux by 50%, enhancing the potency of tetracycline, norfloxacin, and erythromycin .
Antioxidant Properties
With an antioxidant capacity seven times greater than vitamin E, totarol scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation . This dual activity makes it valuable in skincare formulations targeting oxidative stress .
Anti-Inflammatory Effects
Extraction and Sustainable Production
Modern extraction employs supercritical CO at 150–300 bar and 60°C, yielding a solvent-free product with >95% purity . This method avoids traditional solvents like ethanol, aligning with organic certification standards (BioGro, NATRUE) .
Table 3: Supercritical CO Extraction Parameters
| Parameter | Optimal Range |
|---|---|
| Pressure | 150–300 bar |
| Temperature | 60°C (333 K) |
| CO Flow Rate | 8347 kg CO/335 kg wood |
| Yield | 10.05 kg extract/3108 kg wood |
Sustainability is prioritized through the use of fallen trees and sawmill waste, ensuring minimal ecological impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume